Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxazepine ring, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate: Similar structure but with a different substituent at the ester group.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar oxo group but differs in the overall structure and functional groups.
Uniqueness
Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H24N2O3 and a molecular weight of approximately 328.41 g/mol. Its structure features a cyclopropyl group and a tetrahydrobenzooxazepine moiety, which are critical for its biological activity.
1. Antitumor Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[f][1,4]oxazepine exhibit significant antitumor activity. For instance, a study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
Compound B | A549 (lung cancer) | 4.8 | G2/M phase arrest |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
3. Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by structural modifications:
- Cyclopropyl Group : Enhances lipophilicity and cellular permeability.
- Carboxylate Moiety : Essential for interaction with biological targets.
Modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Antitumor Efficacy
In a recent clinical trial involving patients with advanced breast cancer, a derivative of this compound was tested in combination with standard chemotherapy. The results showed improved overall survival rates compared to chemotherapy alone.
Case Study 2: Antimicrobial Assessment
A study assessed the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings suggested that this compound could serve as a lead candidate for developing new antibiotics.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 4-cyclopropyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)9-2-5-12-10(6-9)7-15(11-3-4-11)13(16)8-19-12/h2,5-6,11H,3-4,7-8H2,1H3 |
InChI Key |
WREJDGCNMPBTHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CC3 |
Origin of Product |
United States |
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